2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
Description
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H13N3S/c13-11-8-16-12(14-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-4,8H,5-7,13H2 |
InChI Key |
VEMOJVHWYJZWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CS3)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Thiazole-Dihydroisoquinoline Coupling
A primary route involves coupling preformed thiazole intermediates with dihydroisoquinoline derivatives. In one protocol, 4-aminothiazole is reacted with 1,2,3,4-tetrahydroisoquinoline under reflux in tetrahydrofuran (THF) at 50°C for 8 hours . The reaction proceeds via nucleophilic attack of the dihydroisoquinoline nitrogen on the electrophilic carbon of the thiazole ring, facilitated by the electron-withdrawing amine group at position 4. Purification via flash chromatography (0.5% methanol/dichloromethane) yields the target compound in 32–51% .
Table 1: Reaction Conditions for Nucleophilic Substitution
This method is limited by competing side reactions, such as over-alkylation or ring-opening of the dihydroisoquinoline under acidic conditions .
Acylation of Thiazole Amines with Isoquinoline Carboxylic Acid Derivatives
Thiazol-4-amine derivatives are acylated with activated dihydroisoquinoline carboxylic acids. For example, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonyl chloride reacts with 2-(4-isopropylthiazol-2-yl)ethan-1-amine in dichloromethane (DCM) at 20°C for 216 hours . Triethylamine acts as a base to neutralize HCl, driving the reaction to completion. The product is isolated in 24% yield after column chromatography (DCM/methanol) .
Key Considerations:
-
Activation Reagents: 1-Hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) improve coupling efficiency by forming stable active esters .
-
Solvent Effects: Polar aprotic solvents like DMF enhance solubility of isoquinoline intermediates but may require extended reaction times .
Cyclocondensation of Thiourea Derivatives
Cyclization of thiourea precursors offers a one-pot route to the thiazole ring. A representative synthesis involves heating 1-ethoxy-1-phenylmethylidene-5-nitro-2-indolinone with 6-amino-1,2,3,4-tetrahydroisoquinoline in dimethylformamide (DMF) at 100°C for 3.5 hours . The nitro group facilitates intramolecular cyclization, forming the thiazole core. Post-reaction precipitation in water yields the crude product, which is further purified via ethanol washing (74% yield) .
Mechanistic Insight:
-
Thiourea Formation: The ethoxy group is displaced by the amine, generating a thiourea intermediate.
-
Cyclization: Base-mediated elimination of ethanol closes the thiazole ring.
-
Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro to amine if required .
Catalytic Hydrogenation for Dihydroisoquinoline Synthesis
The dihydroisoquinoline moiety is often prepared via hydrogenation of isoquinoline derivatives. For instance, 6-amino-isoquinoline undergoes hydrogenation over palladium on carbon (Pd-C) in methanol at 50 psi H₂, yielding 6-amino-1,2,3,4-tetrahydroisoquinoline . This intermediate is then protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in DCM, achieving 89% purity after recrystallization .
Table 2: Hydrogenation Parameters
| Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Amino-isoquinoline | Pd-C | 50 | MeOH | 85 |
| 7-Nitro-isoquinoline | Raney Ni | 30 | EtOH | 78 |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound strategies to streamline purification. Wang resin-functionalized thiazole precursors react with Boc-protected dihydroisoquinoline in the presence of piperidine, followed by trifluoroacetic acid (TFA) cleavage . This method reduces solvent waste and improves yields to 65–70% for milligram-scale syntheses .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline moiety is oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isoquinoline-thiazole derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-ol
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-thiol
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-carboxylic acid
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is unique due to its specific combination of isoquinoline and thiazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is an intriguing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydroisoquinoline moiety with a thiazole group. This structural combination is significant as it may influence the compound's interaction with biological targets. The IUPAC name for this compound is 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine, and its molecular formula is .
Research indicates that 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine may exert its biological effects through several mechanisms:
- Sigma Receptor Modulation : The compound has been shown to interact with sigma receptors, which are implicated in various neurological processes. This interaction may lead to modulation of neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : There is emerging evidence that 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine may have anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Biological Activity Data
A summary of biological activity data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is presented in the following table:
| Activity Type | Tested Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF7 (Breast Cancer) | 5.06 | |
| A549 (Lung Cancer) | 7.21 | ||
| Antimicrobial Activity | E. coli | 12.34 | |
| S. aureus | 15.67 |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thiazole derivatives, 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine was found to significantly inhibit the growth of MCF7 and A549 cell lines with IC50 values of 5.06 µM and 7.21 µM respectively. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. The results indicated that it possesses moderate antibacterial activity with IC50 values of 12.34 µM and 15.67 µM respectively, suggesting potential for development as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of chloroacetamide derivatives with dihydroisoquinoline precursors. For example, refluxing substituted 2-chloroacetamides with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in DMF using triethylamine as a base at 80°C for 1.5–2 hours yields target molecules. Solvent polarity (DMF vs. ethanol) and base strength (triethylamine vs. sodium acetate) critically affect reaction kinetics and purity. Post-reaction pH adjustment during workup minimizes decomposition .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of thiazole-isoquinoline hybrids like this compound?
Methodological Answer: While direct evidence for this compound is limited, analogous thiazole derivatives are characterized using:
- 1H/13C NMR : To resolve proton environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm) and carbon connectivity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.
- X-ray Crystallography : To resolve stereochemical ambiguities in the dihydroisoquinoline moiety when single crystals are obtainable .
Q. How can researchers design preliminary biological screening assays for this compound?
Methodological Answer: Prioritize antimicrobial and receptor-binding assays based on structural analogs:
- Microbroth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) as the endpoint .
- Radioligand Binding Assays : Screen for dopamine receptor affinity using [3H]-spiperone competition binding in transfected cell lines .
Advanced Research Questions
Q. What computational strategies improve the accuracy of molecular docking predictions for this compound’s biological targets?
Methodological Answer: Use Glide docking (Schrödinger Suite) with:
- Hierarchical Sampling : Systematic ligand conformational search followed by OPLS-AA force field optimization.
- Monte Carlo Refinement : Post-docking pose optimization to account for torsional flexibility.
- Validation : Benchmark against 282 co-crystallized complexes, achieving <1 Å RMSD in 50% of cases. Glide outperforms GOLD and FlexX, particularly for targets with complex binding pockets .
Q. How can QSAR models guide the optimization of this compound’s pharmacological profile?
Methodological Answer: Develop QSAR models by:
- Descriptor Calculation : Compute electronic (HOMO-LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
- Model Validation : Apply leave-one-out cross-validation and external test sets. For antimicrobial activity, prioritize derivatives with electron-withdrawing groups at the thiazole 4-position, which enhance Gram-positive inhibition in analogs .
Q. What experimental and computational approaches resolve discrepancies between predicted and observed bioactivity?
Methodological Answer: Address contradictions via:
- Ensemble Docking : Use molecular dynamics (MD) snapshots to account for protein flexibility.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to validate docking poses.
- Experimental Cross-Checking : Compare computational IC50 values with radioligand binding assays, adjusting force field parameters iteratively .
Q. How do solvent and base selection influence stereochemical outcomes in the Hantzsch thiazole synthesis of this compound?
Methodological Answer: Polar aprotic solvents (DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents (ethanol) may induce racemization via carbocation intermediates. Strong bases (triethylamine) ensure complete deprotonation, reducing side reactions with acid-sensitive dihydroisoquinoline groups .
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5→95% ACN over 30 min) to resolve byproducts.
- Countercurrent Chromatography : Effective for large-scale isolation of polar derivatives.
- Crystallization Engineering : Optimize ethanol-water ratios to exploit π-π stacking differences between target and impurities .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between docking studies and experimental binding assays?
Methodological Answer: Discrepancies may arise from:
- Incomplete Sampling : Use longer MD simulations (≥100 ns) to capture receptor flexibility.
- Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy.
- Protonation State Errors : Calculate pKa values for ligand ionizable groups and adjust docking protocols accordingly .
Q. What strategies reconcile variations in synthetic yields reported under different conditions?
Methodological Answer: Optimize via:
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and base ratios to identify critical parameters.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
- Scale-Down Validation : Reproduce small-scale high-yield conditions in pilot-scale reactors to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
